3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H13NO5S. It is known for its applications in various chemical reactions and scientific research. This compound is characterized by the presence of a pyrrolidinone ring and a methylbenzenesulfonate group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate typically involves the reaction of 3-methyl-2,5-dioxopyrrolidin-1-yl with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate may involve large-scale batch reactions. The process includes the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of the target molecule, affecting its function and activity. The pathways involved in these reactions are often studied using various biochemical and biophysical techniques .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 4-methylbenzenesulfonate
- 3-Methyl-2,5-dioxopyrrolidin-1-yl benzenesulfonate
- 2,5-Dioxopyrrolidin-1-yl benzenesulfonate
Uniqueness
3-Methyl-2,5-dioxopyrrolidin-1-yl 4-methylbenzenesulfonate is unique due to the presence of both the methyl group on the pyrrolidinone ring and the methylbenzenesulfonate group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
676353-08-5 |
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Molecular Formula |
C12H13NO5S |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
(3-methyl-2,5-dioxopyrrolidin-1-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H13NO5S/c1-8-3-5-10(6-4-8)19(16,17)18-13-11(14)7-9(2)12(13)15/h3-6,9H,7H2,1-2H3 |
InChI Key |
VCKIONYRSSEDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1=O)OS(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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